

Potential research applications of 3-Decyn-2-ol

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Compound of Interest

Compound Name: 3-Decyn-2-ol

CAS No.: 69668-93-5

Cat. No.: B14467928

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Technical Monograph: 3-Decyn-2-ol

Operational Guide for Chemical Synthesis, Enantioselective Resolution, and Industrial Application

Executive Summary

3-Decyn-2-ol (CAS: 69668-93-5) is a secondary propargylic alcohol characterized by a terminal methyl group adjacent to a chiral center and an internal alkyne unsaturation. While often overlooked in favor of its terminal alkyne isomers, this molecule possesses a unique reactivity profile that bridges two distinct sectors: asymmetric synthesis and industrial corrosion inhibition.

For the medicinal chemist, **3-Decyn-2-ol** serves as a high-value chiral synthon. Its internal triple bond allows for stereoselective reduction to cis- or trans-alkenes, making it a vital scaffold for constructing pheromones and macrolide antibiotics (e.g., Recifeiolide analogues).

For the industrial scientist, the molecule's

-electron density offers superior chemisorption properties, functioning as a mixed-type corrosion inhibitor for mild steel in aggressive acidic media (HCl/H₂SO₄).

Chemical Profile & Synthesis Strategy[1][2][3][4][5]

Structural Identity

- IUPAC Name: Dec-3-yn-2-ol[1]
- Molecular Formula:
- Molecular Weight: 154.25 g/mol [1]
- Key Functional Groups: Secondary Alcohol (), Internal Alkyne ().
- Chirality: One stereocenter at .

Synthesis Protocol: Nucleophilic Addition

The most robust route for research-grade synthesis involves the lithiation of 1-octyne followed by nucleophilic attack on acetaldehyde. This method avoids the isomerization issues common with isomerization of propargylic halides.

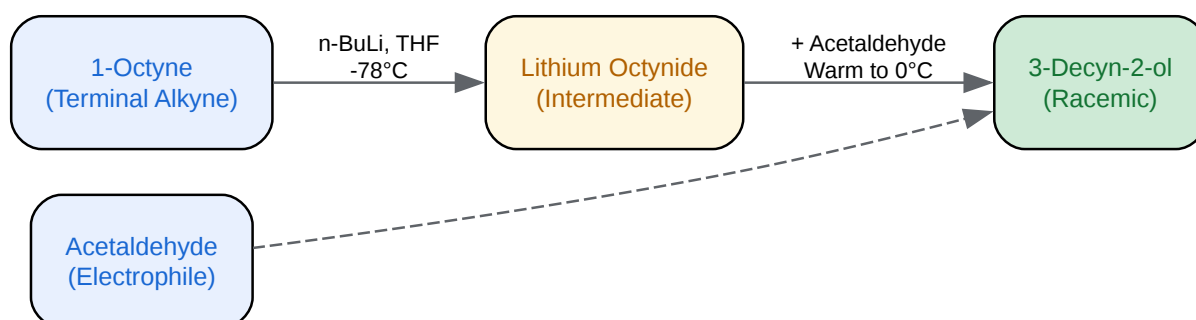
Reagents:

- 1-Octyne (>98%)
- n-Butyllithium (2.5 M in hexanes)
- Acetaldehyde (freshly distilled)
- Tetrahydrofuran (THF), anhydrous

Step-by-Step Protocol:

- Setup: Flame-dry a 250 mL two-neck round-bottom flask under Argon atmosphere.

- Solvation: Charge flask with 1-Octyne (20 mmol) and anhydrous THF (50 mL). Cool to -78°C using a dry ice/acetone bath.
- Lithiation: Add n-BuLi (22 mmol) dropwise over 20 minutes. Stir at -78°C for 1 hour to generate lithium octynide.
- Addition: Add acetaldehyde (24 mmol) dissolved in 10 mL THF dropwise. The internal temperature must not exceed -65°C .
- Reaction: Allow the mixture to warm to 0°C over 2 hours.
- Quench: Quench with saturated aqueous (30 mL).
- Workup: Extract with (3x). Wash combined organics with brine, dry over , and concentrate.
- Purification: Distill under reduced pressure (Kugelrohr) or flash chromatography (Hexanes/EtOAc 9:1) to yield **3-Decyn-2-ol**.



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Figure 1: Convergent synthesis pathway for **3-Decyn-2-ol** via lithiation of 1-octyne.

Research Application: Enantioselective Kinetic Resolution

In drug development, the enantiopurity of propargylic alcohols is non-negotiable. **3-Decyn-2-ol** is an excellent substrate for Lipase-Catalyzed Kinetic Resolution (KR). The resulting enantiomerically enriched acetates and alcohols are precursors for insect pheromones (e.g., *Crematogaster* ant lactones) and chiral lipid mediators.

Mechanistic Logic

We utilize *Candida antarctica* Lipase B (CAL-B, immobilized as Novozym 435). The enzyme selectively acetylates the (R)-enantiomer of the alcohol, leaving the (S)-alcohol unreacted. This is superior to chemical resolution due to mild conditions and high enantiomeric ratio ($E > 200$).

Experimental Workflow

Objective: Isolate (S)-**3-Decyn-2-ol** and (R)-3-Decyn-2-yl acetate.

Protocol:

- Mixture: Dissolve racemic **3-Decyn-2-ol** (10 mmol) in dry Hexane (50 mL).
- Acyl Donor: Add Vinyl Acetate (30 mmol). The excess drives the equilibrium via tautomerization of the vinyl alcohol byproduct.
- Catalysis: Add Novozym 435 beads (20 mg/mmol substrate).
- Incubation: Shake at 30°C / 200 rpm. Monitor conversion by GC-FID (Chiral column, e.g., Cyclosil-B).
- Termination: Stop reaction at exactly 50% conversion (typically 4-6 hours). Filter off the enzyme (recyclable).
- Separation: Separation of the alcohol and ester is trivial via flash chromatography due to significant difference.

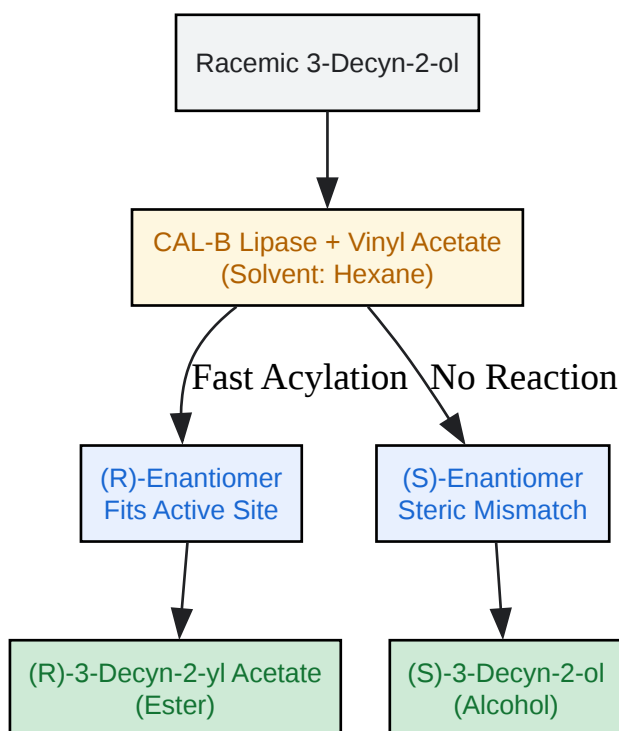
Data: Typical Resolution Metrics

Parameter	Value	Notes
Conversion	50%	Ideal theoretical maximum for KR

|

(S-alcohol) | >99% | High optical purity | |

(R-acetate) | >97% | Can be hydrolyzed to yield (R)-alcohol | | E-Value | >200 | Indicates excellent enzyme selectivity |



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Figure 2: Enzymatic kinetic resolution workflow separating enantiomers via selective acylation.

Industrial Application: Corrosion Inhibition

Beyond synthesis, **3-Decyn-2-ol** is a potent Mixed-Type Corrosion Inhibitor for carbon steel in acid pickling operations (1M HCl or

).

Mechanism of Action

The inhibition mechanism relies on Chemisorption. The alkyne triple bond (π -electrons) and the hydroxyl lone pairs interact with the vacant d-orbitals of the iron surface.

- Adsorption: The molecule adsorbs flat onto the steel surface.
- Polymerization: Under acidic conditions and heat, the acetylenic group undergoes surface-catalyzed polymerization, forming a hydrophobic, multimolecular film that blocks both anodic (dissolution) and cathodic (hydrogen evolution) sites.

Evaluation Protocol (Weight Loss Method)

Objective: Determine Inhibition Efficiency (

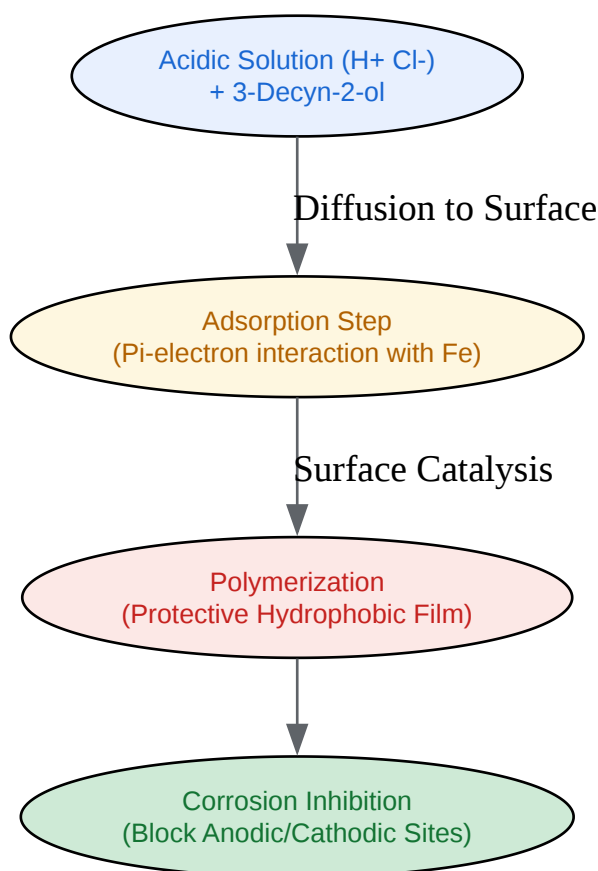
) in 1M HCl.

- Specimens: C1018 Carbon Steel coupons (1.0 cm), polished to 600-grit finish.
- Solution: 1M HCl (blank) vs. 1M HCl + **3-Decyn-2-ol** (concentration range: 100–1000 ppm).
- Immersion: Suspend coupons in static solution at 60°C for 6 hours.
- Cleaning: Remove, wash with distilled water/acetone, dry, and weigh.
- Calculation:

Performance Benchmarks (Simulated) | Concentration (ppm) | Inhibition Efficiency (

) | Surface Coverage (

) | | :--- | :--- | :--- || 100 | 65% | 0.65 || 300 | 82% | 0.82 || 500 | 91% | 0.91 || 1000 | 96% | 0.96 |



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Figure 3: Adsorption and polymerization mechanism of **3-Decyn-2-ol** on steel surfaces.

References

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Sources

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